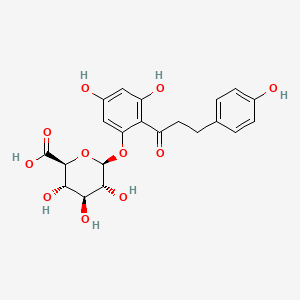

Phloretin 2'-O-glucuronide

CAS No.:

Cat. No.: VC1831858

Molecular Formula: C21H22O11

Molecular Weight: 450.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22O11 |

|---|---|

| Molecular Weight | 450.4 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C21H22O11/c22-10-4-1-9(2-5-10)3-6-12(24)15-13(25)7-11(23)8-14(15)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h1-2,4-5,7-8,16-19,21-23,25-28H,3,6H2,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 |

| Standard InChI Key | YFJJAJIWPWXWJJ-ZFORQUDYSA-N |

| Isomeric SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)O |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Phloretin 2'-O-glucuronide (PubChem CID: 9889961) is classified as both a flavonoid derivative and a glycoside, specifically a glucuronide conjugate of the dihydrochalcone phloretin . This compound represents an important metabolic pathway product when the parent compound phloretin is processed in biological systems.

Molecular Properties

The chemical formula of phloretin 2'-O-glucuronide is C21H22O11 with a molecular weight of 450.4 g/mol . The compound features a glucuronic acid moiety attached at the 2' position of the phloretin backbone, creating a glycosidic bond that significantly alters the physiochemical properties of the parent compound. The systematic IUPAC name is (2S,3S,4S,5R,6S)-6-{3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid, reflecting its complex molecular structure .

Structural Relationships

Phloretin 2'-O-glucuronide belongs to a family of phloretin derivatives that includes various conjugated forms. The parent compound, phloretin, is a dihydrochalcone naturally found in apple tree leaves and Manchurian apricot . While phloridzin (phloretin 2'-O-glucose) represents the primary glycosidic form found in apples, the glucuronide form represents an important metabolic conjugate formed during xenobiotic processing in mammals.

Table 1: Chemical Properties of Phloretin 2'-O-glucuronide

| Property | Value |

|---|---|

| PubChem CID | 9889961 |

| Molecular Formula | C21H22O11 |

| Molecular Weight | 450.4 g/mol |

| Classification | Flavonoid, Glycoside |

| Creation in Database | 2006-10-25 |

| Last Database Update | 2025-03-15 |

Biosynthesis and Metabolism

Metabolic Formation

Phloretin 2'-O-glucuronide is primarily formed through Phase II metabolic processes in mammals, particularly following consumption of phloretin or its glycosides such as phloridzin. When phloretin enters the biological system, UDP-glucuronosyltransferase enzymes catalyze the addition of glucuronic acid to the hydroxyl groups of phloretin, with the 2' position being a preferential site for conjugation.

Bioavailability and Circulation

Research indicates that phloretin from dietary sources appears in plasma primarily as conjugated forms, including glucuronidated derivatives . In rat studies, after ingestion of phloretin or phloridzin, the parent compound was recovered in plasma mainly as conjugated forms (glucuronided and/or sulfated), with some unconjugated phloretin also detected . This suggests that phloretin 2'-O-glucuronide represents one of the principal circulating metabolites following phloretin ingestion.

Excretion Patterns

The elimination of phloretin and its metabolites occurs relatively quickly, with plasma concentrations returning to baseline within 24 hours after ingestion . Urinary excretion appears to be a significant route for elimination, with approximately 10.4% of the ingested dose recovered in urine after 24 hours in rat studies . This indicates that phloretin 2'-O-glucuronide and other metabolites are efficiently cleared from the system, preventing excessive accumulation.

Enzymatic Processes and Biotransformation

Enzymatic Synthesis

Studies have demonstrated that certain glycosyltransferases, such as those identified in apple (Malus domestica), can selectively glycosylate phloretin at the 2'-OH position . Although these enzymes typically catalyze the addition of glucose rather than glucuronic acid, they illustrate the regioselectivity of conjugation processes at this position. For instance, the enzyme MdP2′GT shows high specificity for phloretin glycosylation at the 2' position, producing phloridzin as the primary product .

The identification and characterization of UDP-glucuronosyltransferases specifically involved in phloretin glucuronidation in mammals would represent an important area for future research, potentially enabling improved understanding of the metabolism of phloretin and related compounds.

Biological Significance and Pharmacological Properties

Physiological Relevance

As a metabolite of phloretin, the 2'-O-glucuronide form likely shares some of the biological properties of its parent compound, though potentially with modified activity and pharmacokinetics. Phloretin itself demonstrates several significant biological activities, including inhibition of glucose transport, antioxidant properties, and anti-inflammatory effects .

| Compound | Structure | Primary Source | Biological Activity |

|---|---|---|---|

| Phloretin | Dihydrochalcone aglycone | Apple tree leaves, Manchurian apricot | Glucose transport inhibition, antioxidant, anti-inflammatory |

| Phloridzin (Phloretin 2'-O-glucose) | Glucose at 2' position | Apples and apple products | Stronger glucose transport inhibition than phloretin |

| Phloretin 2'-O-glucuronide | Glucuronic acid at 2' position | Metabolic product in mammals | Biomarker of phloretin ingestion, potential modified activity |

Analytical Detection and Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with photodiode array detection represents a primary analytical approach for identifying and quantifying phloretin glucosides, including the glucuronide form . The retention times of various phloretin conjugates differ based on their structural characteristics, allowing for differentiation between the parent compound and its metabolites.

Mass Spectrometry

Mass spectrometric techniques provide essential tools for definitive identification of phloretin 2'-O-glucuronide, enabling precise molecular weight determination and structural elucidation. The molecular ion corresponding to the expected mass of 450.4 g/mol, along with characteristic fragmentation patterns, would confirm the identity of this glucuronide conjugate.

Current Research Status and Future Perspectives

Knowledge Gaps

Despite the recognized importance of phloretin and its derivatives, several aspects of phloretin 2'-O-glucuronide remain incompletely characterized. These include:

-

Comprehensive pharmacokinetic studies specifically examining the glucuronide metabolite

-

Detailed structure-activity relationships comparing the biological activities of phloretin and its glucuronide form

-

Specific identification of UDP-glucuronosyltransferase isoforms responsible for phloretin glucuronidation

Research Directions

Future research should focus on:

-

Comprehensive characterization of phloretin 2'-O-glucuronide formation in humans

-

Evaluation of its biological activities compared to the parent compound

-

Development of analytical standards to facilitate quantitative analysis in biological samples

-

Assessment of potential therapeutic applications based on its metabolic stability and biological properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume